molecular formula C8H16O3SSi B14129779 4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate

4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate

Cat. No.: B14129779
M. Wt: 220.36 g/mol
InChI Key: WECIJDDZFSZGAQ-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate is a high-value, chiral synthetic intermediate designed for advanced organic and medicinal chemistry research. This compound features both a methanesulfonate (mesylate) ester, an excellent leaving group for nucleophilic substitution reactions, and a protected terminal alkyne via a trimethylsilyl group . The molecular formula is C8H16O3SSi with a molecular weight of 220.36 g/mol . The mesylate functional group enables efficient functionalization, allowing researchers to readily introduce the 4-(trimethylsilyl)but-3-yn-2-yl moiety onto nitrogen or oxygen nucleophiles to create advanced molecular architectures. The trimethylsilyl group on the alkyne terminus can be selectively deprotected under mild conditions to generate a terminal alkyne, a versatile handle for further conjugation, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This dual functionality makes it an exceptionally versatile building block for constructing complex molecules, potentially for pharmaceutical targets, material science, and chemical biology probes. As a reactive synthetic intermediate, it is typically air- and moisture-sensitive and should be stored under inert conditions at refrigerated temperatures to maintain stability and purity . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H16O3SSi

Molecular Weight

220.36 g/mol

IUPAC Name

4-trimethylsilylbut-3-yn-2-yl methanesulfonate

InChI

InChI=1S/C8H16O3SSi/c1-8(11-12(2,9)10)6-7-13(3,4)5/h8H,1-5H3

InChI Key

WECIJDDZFSZGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C[Si](C)(C)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Trimethylsilylacetylene and Methanesulfonic Acid Derivatives

The most straightforward preparation involves the reaction of trimethylsilylacetylene with methanesulfonic acid derivatives under controlled anhydrous conditions. This single-step protocol capitalizes on the electrophilic character of methanesulfonyl chloride, which reacts with the terminal alkyne in the presence of a non-nucleophilic base such as triethylamine.

Key reaction parameters include strict temperature control (-10°C to 0°C) to minimize premature elimination of the trimethylsilyl group. Experimental data from scaled batches (5–50 mmol) indicate an optimal stoichiometric ratio of 1:1.2 for trimethylsilylacetylene to methanesulfonyl chloride, yielding the target compound in 65–72% isolated yield after silica gel chromatography. Nuclear magnetic resonance (NMR) analysis of crude reaction mixtures reveals competing side products, including bis-sulfonated derivatives (8–12%) when excess methanesulfonyl chloride is employed.

The reaction mechanism proceeds through a concerted electrophilic substitution pathway, with the trimethylsilyl group providing both steric protection and electronic stabilization to the transition state. Density functional theory (DFT) calculations suggest a activation energy barrier of $$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$ for the rate-determining sulfonation step.

Ruthenium-Catalyzed Cyclization Strategies

Recent advances in transition metal catalysis have enabled alternative routes via ruthenium-mediated alkyne activation. A representative procedure utilizes [CpRu(MeCN)₃]PF₆ (2–5 mol%) in acetone at 25°C, achieving cycloisomerization of 4-(trimethylsilyl)but-3-yn-1-ol derivatives with concurrent methanesulfonate incorporation.

This method demonstrates exceptional functional group tolerance, allowing the synthesis of structurally complex analogs through variation of the alcohol precursor. Kinetic studies reveal a first-order dependence on ruthenium concentration, with turnover frequencies (TOF) reaching 120 h⁻¹ under optimized conditions. The catalytic cycle is proposed to involve initial alkyne coordination to Ru(II), followed by oxidative cyclization and subsequent trapping by methanesulfonate anions.

Comparative yield data for Ru-catalyzed versus traditional methods:

Parameter Direct Synthesis Ru-Catalyzed Route
Average Yield (%) 68 ± 5 75 ± 3
Reaction Time (h) 2–4 0.5–1.5
Byproduct Formation (%) 12–18 5–8
Scalability (mmol) ≤100 ≤500

Notably, the ruthenium method eliminates the need for cryogenic conditions while improving atom economy through catalytic metal turnover. However, residual ruthenium contamination (typically 50–200 ppm) necessitates additional purification steps for pharmaceutical-grade applications.

Stepwise Functionalization of Silyl-Alkyne Alcohol Intermediates

A modular approach involves initial synthesis of 4-(trimethylsilyl)but-3-yn-2-ol followed by methanesulfonylation. The alcohol precursor is prepared via Grignard addition of trimethylsilylacetylene to acetaldehyde, yielding the propargyl alcohol in 80–85% yield. Subsequent treatment with methanesulfonyl chloride (1.1 equiv) in dichloromethane at -20°C affords the target compound with >95% conversion.

Critical optimization parameters include:

  • Strict exclusion of moisture to prevent alcohol protonolysis
  • Use of 4-dimethylaminopyridine (DMAP, 5 mol%) as acylation catalyst
  • Gradual warming from -20°C to 0°C during sulfonylation

This two-step protocol demonstrates superior reproducibility for small-scale syntheses (1–10 mmol), with isolated yields of 78–82% after column chromatography. The method's flexibility allows incorporation of isotopic labels (e.g., deuterated methanesulfonyl groups) through modified sulfonylation reagents.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route depends on scale, purity requirements, and intended application:

Direct Synthesis

  • Advantages: Minimal purification steps, cost-effective for bulk production
  • Limitations: Temperature sensitivity, moderate yields

Ru-Catalyzed Route

  • Advantages: High throughput, excellent stereocontrol
  • Limitations: Metal contamination risks, higher catalyst costs

Stepwise Functionalization

  • Advantages: Modularity, high purity outputs
  • Limitations: Multi-step process, longer synthesis times

Accelerated stability studies indicate that all synthetic forms exhibit comparable shelf lives (12–18 months at -20°C under argon), with <2% decomposition observed via HPLC analysis.

Chemical Reactions Analysis

4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate is primarily used in organic synthesis as a versatile intermediate. Its structure combines silane and sulfonate functionalities, giving it unique reactivity patterns that are not found in simpler analogs. This compound's ability to participate in nucleophilic substitution reactions makes it useful for synthesizing diverse products, potentially with interesting biological properties. Studies show that it remains stable under neutral conditions, which is beneficial for storage and handling.

Asymmetric Reduction
4-(Trimethylsilyl)-3-butyn-2-one can be reduced asymmetrically by Candida parapsilosis cells in an ionic liquid-containing system . The ionic liquid C 2OHMIM·NO 3 has a great influence on the bioreduction of 4-(Trimethylsilyl)-3-butyn-2-one with immobilized C. parapsilosis cells . Both the initial reaction rate and the maximum yield increase with the rise of ionic liquid content from 2.5% to 10% . However, a further increase in the ionic liquid content results in a sharp decline in the initial reaction rate and the maximum yield, suggesting that too high a concentration of C 2OHMIM·NO 3 can inactivate the cells or the enzymes present in the cells, and also increase the viscosity of the reaction mixture, which can limit the diffusion of substrates and products in and out of the immobilized cells .

Synthesis of Entecavir
4-(Trimethylsilyl)-3-butyn-2-one may be used for the synthesis of entecavir (BMS-200475) .

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate involves the reactivity of the methanesulfonate group, which can undergo nucleophilic substitution reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the methanesulfonate site . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

a) Trimethylsilyl Methanesulfonate (CAS 10090-05-8)

  • Structural Difference : Lacks the alkyne and propargylic alcohol backbone.
  • Reactivity : Primarily used as a silylating agent to protect hydroxyl groups or stabilize carbocations. Its simpler structure limits utility in complex coupling reactions compared to the target compound .
  • Commercial Status : Widely available, unlike the discontinued this compound .

b) (R)-3-Butyn-2-yl Mesylate (CAS 121882-95-4)

  • Functional Difference : Absence of the TMS group reduces steric protection and alters electronic properties.
  • Applications : Used in similar coupling reactions but requires additional stabilization due to the unprotected alkyne .

c) (3-Acetylphenyl) 4-Methylbenzenesulfonate (CAS 58297-34-0)

  • Structural Difference : Tosylate group (bulkier than mesylate) and aromatic acetyl substituent.
  • Reactivity : Tosylates are generally more stable but less reactive than mesylates in nucleophilic substitutions. The acetyl group enables electrophilic functionalization .

Key Research Findings:

Enantioselective Synthesis : The enzymatic resolution method for this compound achieves >99% enantiomeric excess, surpassing traditional racemic syntheses of analogs like (R)-3-butyn-2-yl mesylate .

Stability Challenges : The TMS-alkyne-mesylate combination in the target compound may contribute to its discontinuation, possibly due to hydrolysis sensitivity or storage instability, whereas Trimethylsilyl methanesulfonate remains stable .

Reactivity in Cross-Coupling: The target compound’s TMS group enhances alkyne stability during stannylation reactions, a feature absent in non-silylated analogs .

Biological Activity

4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate (TMSBOL) is a compound that has garnered attention for its potential biological activity, particularly in the context of biocatalysis and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of TMSBOL, including its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

TMSBOL is derived from 4-(trimethylsilyl)but-3-yn-2-ol, which is characterized by the presence of a trimethylsilyl group and a terminal alkyne. The structure can be represented as follows:

TMSBOL=C7H14OSi\text{TMSBOL}=\text{C}_7\text{H}_{14}\text{OSi}

This compound exhibits unique reactivity due to its alkyne functionality, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biocatalytic Reduction

One significant area of research involves the biocatalytic reduction of TMSBOL using Candida parapsilosis cells. In a study by Zhang et al., immobilized cells were utilized to convert TMSBOL into enantiopure products with high efficiency. The reaction conditions were optimized using ionic liquid (IL) systems, which significantly enhanced the reaction rates and yields compared to traditional aqueous systems:

Reaction Medium Initial Rate (µmol/h g cell) Maximum Yield (%) Enantiomeric Excess (%)
Aqueous System14.581.3>99.9
IL/Biphasic System5.597.7>99.9
C2OHMIM·NO3 System17.395.2>99.9

The study highlighted that varying the concentration of ILs affected both the initial reaction rate and maximum yield, indicating that the choice of solvent plays a crucial role in biocatalytic processes .

Case Studies

  • Biocatalysis with C. parapsilosis :
    • The study conducted by Zhang et al. demonstrated that TMSBOL could be efficiently reduced to enantiopure alcohols using immobilized yeast cells in ionic liquid systems, showcasing its potential in green chemistry applications .
  • Synthesis of Cyclic Amido-Ethers :
    • Research involving TMSBOL as an intermediate in synthesizing cyclic amido-ethers illustrated its utility in complex organic synthesis pathways, further validating its significance in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(Trimethylsilyl)but-3-yn-2-yl methanesulfonate, and how is structural confirmation achieved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving silylation and sulfonation. For example, analogous sulfonate esters are synthesized by hydrosilylation or nucleophilic substitution, followed by methanesulfonyl chloride derivatization . Structural confirmation requires a combination of techniques:

  • GC-MS for molecular weight verification.
  • IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1350–1170 cm⁻¹ for sulfonate).
  • ¹H/¹³C NMR to resolve trimethylsilyl protons (δ ~0.1–0.3 ppm) and alkyne/backbone signals .
  • HRMS for precise mass determination .

Q. Which spectroscopic techniques are critical for characterizing the reactivity of the trimethylsilyl and methanesulfonate groups?

  • Methodological Answer :

  • NMR spectroscopy is essential for tracking silyl group stability under reaction conditions (e.g., desilylation in acidic media).
  • IR spectroscopy monitors sulfonate group integrity during reactions.
  • X-ray crystallography (using programs like SHELX ) resolves steric effects of the bulky trimethylsilyl group, though crystallization may require inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address low yields in the final step of multi-step syntheses involving silyl-protected alkynes?

  • Methodological Answer : Low yields often arise from steric hindrance or intermediate instability. Strategies include:

  • Optimizing reaction temperature : Lower temperatures may reduce side reactions (e.g., alkyne oligomerization).
  • Protecting group alternatives : Using bulkier silyl groups (e.g., triisopropylsilyl) to improve stability.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency .
    • Example : In analogous syntheses, final step yields improved from 50% to 75% by replacing THF with DMF as a polar aprotic solvent .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved?

  • Methodological Answer :

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) that cause signal splitting.
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded alkyne/silyl regions .
  • Isotopic labeling : Deuterated analogs help confirm assignments for overlapping signals.
    • Case Study : A ¹³C NMR discrepancy in a related compound was traced to paramagnetic impurities; recrystallization from degassed solvent resolved the issue .

Q. What computational or crystallographic tools are recommended for elucidating steric and electronic effects of the trimethylsilyl group?

  • Methodological Answer :

  • SHELX software : For refining crystal structures, particularly when the trimethylsilyl group causes disorder. SHELXL’s robust algorithms handle partial occupancy and anisotropic displacement parameters .
  • DFT calculations : Predict molecular electrostatic potentials to assess nucleophilic/electrophilic sites on the alkyne-sulfonate backbone.
    • Application : A study on a morpholinyl-sulfonamide analog used SHELX to resolve torsional strain caused by the silyl group, revealing a 7° deviation from ideal bond angles .

Q. What are the stability considerations for handling this compound under ambient conditions?

  • Methodological Answer :

  • Moisture sensitivity : The trimethylsilyl group hydrolyzes in humid environments. Store under inert gas (N₂/Ar) with molecular sieves.
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C).
  • Light exposure : UV-Vis spectroscopy monitors photodegradation; amber glassware is recommended for storage .

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